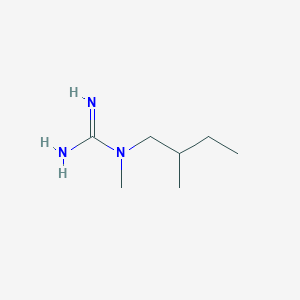
1-Methyl-1-(2-methylbutyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-1-(2-methylbutyl)guanidine is a guanidine derivative with the molecular formula C7H17N3. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1-(2-methylbutyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. Common methods include:
Thiourea Derivatives: Using thiourea derivatives as guanidylating agents in the presence of coupling reagents or metal-catalyzed guanidylation.
S-Methylisothiourea: This is an efficient guanidylating agent that can be used to introduce the guanidine functionality.
Cyanamides: Reacting cyanamides with derivatized amines is another method.
Industrial Production Methods: Industrial production methods often involve large-scale synthesis using the above-mentioned routes, optimized for yield and purity. Transition-metal-catalyzed guanidine synthesis and catalytic guanylation reactions are commonly employed .
化学反応の分析
Types of Reactions: 1-Methyl-1-(2-methylbutyl)guanidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common with guanidines.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halides and other nucleophiles.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized guanidine derivatives, while substitution reactions can introduce various functional groups .
科学的研究の応用
1-Methyl-1-(2-methylbutyl)guanidine has diverse applications in scientific research:
Chemistry: Used as a reagent and catalyst in organic synthesis.
Biology: Plays a role in studying enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its biological activity.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 1-Methyl-1-(2-methylbutyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. It can enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes . The guanidine functionality allows it to form hydrogen bonds and interact with various biological molecules .
類似化合物との比較
- 1-Methylguanidine
- 1-(2-Methylbutyl)guanidine
- N,N’-Disubstituted Guanidines
Comparison: 1-Methyl-1-(2-methylbutyl)guanidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other guanidines, it may exhibit different reactivity and interaction profiles with biological targets .
特性
分子式 |
C7H17N3 |
|---|---|
分子量 |
143.23 g/mol |
IUPAC名 |
1-methyl-1-(2-methylbutyl)guanidine |
InChI |
InChI=1S/C7H17N3/c1-4-6(2)5-10(3)7(8)9/h6H,4-5H2,1-3H3,(H3,8,9) |
InChIキー |
WNDLBKOOONIEHH-UHFFFAOYSA-N |
正規SMILES |
CCC(C)CN(C)C(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-Bromophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13204263.png)
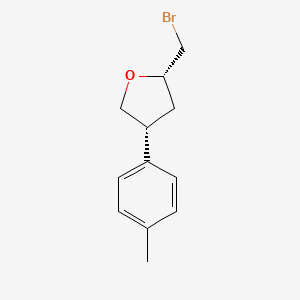
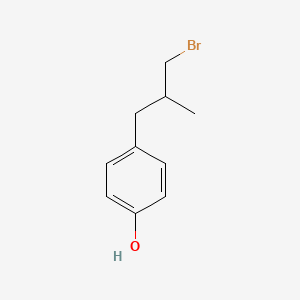
![4-[(4,4-Dimethylcyclohexyl)amino]butan-2-ol](/img/structure/B13204284.png)
![Benzyl N-[7-(chlorosulfonyl)-1,5-dimethyl-1H-indazol-3-yl]carbamate](/img/structure/B13204293.png)
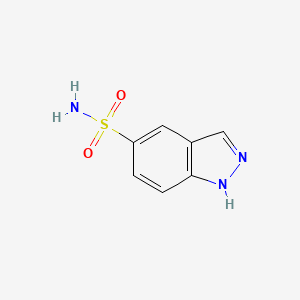
![3-[5-(4-Iodophenyl)-1,3,4-thiadiazol-2-yl]propan-1-amine](/img/structure/B13204298.png)

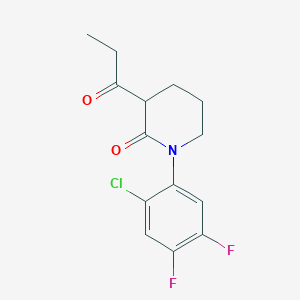
![1-(piperidin-4-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-dione](/img/structure/B13204313.png)
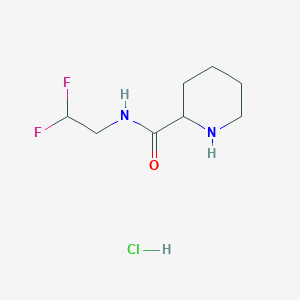

![3-Methyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B13204339.png)
